Cas no 84284-70-8 (4'-Benzyloxyphenyl Acetylene)

4'-Benzyloxyphenyl Acetylene structure
4'-Benzyloxyphenyl Acetylene structure
Product Name:4'-Benzyloxyphenyl Acetylene
N.o CAS:84284-70-8
MF:C15H12O
MW:208.255184173584
MDL:MFCD01814885
CID:60682
PubChem ID:1490323
Update Time:2024-10-26

4'-Benzyloxyphenyl Acetylene Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Benzyloxyphenyl acetylene
    • 4'-Benzyloxyphenyl acetylene
    • 1-(benzyloxy)-4-ethynylbenzene
    • 1-benzyloxy-4-ethynyl-benzene
    • 1-ethynyl-4-phenylmethoxybenzene
    • 1-ethynyl-4-benzyloxy benzene
    • BENZENE, 1-ETHYNYL-4-(PHENYLMETHOXY)-
    • 4'-Benzyloxyphenylacetylene
    • 4-benzyloxylphenylacetylene
    • 4-benzyloxy phenyl acetylene
    • 1-ethynyl-4-benzyloxybenzene
    • 4\\'-Benzyloxyphenyl acetylene
    • XQHAOXRZNLCKJO-UHFFFAOYSA-N
    • 4-Ethynyl-1-(phen
    • 1-Ethynyl-4-(phenylmethoxy)benzene (ACI)
    • 4-(Benzyloxy)phenylacetylene
    • 4-Ethynyl-1-phenylmethoxybenzene
    • 4'-Benzyloxyphenyl Acetylene
    • MDL: MFCD01814885
    • Inchi: 1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2
    • Chave InChI: XQHAOXRZNLCKJO-UHFFFAOYSA-N
    • SMILES: C#CC1C=CC(OCC2C=CC=CC=2)=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 235
  • XLogP3: 4
  • Superfície polar topológica: 9.2

Propriedades Experimentais

  • Ponto de ebulição: 328.5°C at 760 mmHg

4'-Benzyloxyphenyl Acetylene Informações de segurança

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4'-Benzyloxyphenyl Acetylene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
Referência
Total synthesis of Daphnodorin A
Yuan, Hu; Bi, Kaijian; Chang, Wanlin; Yue, Rongcai; Li, Bo; et al, Tetrahedron, 2014, 70(47), 9084-9092

Método de produção 2

Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene ,  Tetrahydrofuran ,  Heptane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
HIF-1α inhibitors: Synthesis and biological evaluation of novel moracin O and P analogs
Xia, Yan; Jin, Yinglan; Kaur, Navneet; Choi, Yongseok; Lee, Kyeong, European Journal of Medicinal Chemistry, 2011, 46(6), 2386-2396

Método de produção 3

Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  0.5 h, 0 °C - rt
Referência
Synthesis of yashabushidiol and its analogues and their cytotoxic activity against cancer cell lines
Narasimhulu, M.; Srikanth Reddy, T.; Chinni Mahesh, K.; Sai Krishna, A.; Venkateswara Rao, J.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(11), 3125-3127

Método de produção 4

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  12 h, 115 °C
Referência
Cs2CO3-mediated synthesis of terminal alkynes from 1,1-dibromo-1-alkenes
Zhao, Ming; Kuang, Chunxiang; Yang, Qing; Cheng, Xuezhi, Tetrahedron Letters, 2011, 52(9), 992-994

Método de produção 5

Condições de reacção
1.1 Solvents: Methanol ;  10 min, cooled
1.2 Reagents: Potassium carbonate ;  2 h, cooled; overnight, cooled
Referência
Concise synthesis of dimethyl (2-oxopropyl)phosphonate and homologation of aldehydes to alkynes in a tandem process
Maehr, Hubert; Uskokovic, Milan R.; Schaffner, Carl P., Synthetic Communications, 2009, 39(2), 299-310

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Sulfonyl fluoride Solvents: Dimethyl sulfoxide ;  2 h, rt
1.2 Reagents: Cesium fluoride ;  rt → 100 °C; 2 h, 100 °C; 100 °C → rt
Referência
SO2F2-Mediated Oxidative Dehydrogenation and Dehydration of Alcohols to Alkynes
Zha, Gao-Feng ; Fang, Wan-Yin; Li, You-Gui; Leng, Jing; Chen, Xing; et al, Journal of the American Chemical Society, 2018, 140(50), 17666-17673

Método de produção 7

Condições de reacção
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Referência
New Methods for Organic Synthesis on Solid Supports
Mynett, Donna Maria, 1995, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Succinimide ,  Potassium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 90 °C
Referência
Synthesis of alkynes under dry reaction conditions
Rao, Maddali L. N.; Shamim Islam, Sk, Tetrahedron Letters, 2021, 71,

Método de produção 9

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Referência
Discovery of Carboranes as Inducers of 20S Proteasome Activity
Ban, Hyun Seung; Minegishi, Hidemitsu; Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; et al, ChemMedChem, 2010, 5(8), 1236-1241

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  12 h, rt
Referência
Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3
Pan, Shitao; Xie, Qiqiang; Wang, Xiu; Wang, Qian; Ni, Chuanfa; et al, Chemical Communications (Cambridge, 2022, 58(33), 5156-5159

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol ;  3 h, 80 °C
Referência
New series of AB2-type hyperbranched polytriazoles derived from the same polymeric intermediate: Different endcapping spacers with adjustable bulk and convenient syntheses via click chemistry under copper(I) catalysis
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Método de produção 12

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.5 h, rt
Referência
First Synthesis of the [5-5-6-6] Tetracyclic Framework of Spiropreussione B
Chinta, Bhavani Shankar; Baire, Beeraiah, European Journal of Organic Chemistry, 2017, 2017(24), 3457-3460

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  32 h, rt
Referência
Reactivity Switch Enabled by Counterion: Highly Chemoselective Dimerization and Hydration of Terminal Alkynes
Xu, Caixia; Du, Weiyuan; Zeng, Yi; Dai, Bin; Guo, Hao, Organic Letters, 2014, 16(3), 948-951

Método de produção 14

Condições de reacção
1.1 Reagents: Butylmagnesium chloride Solvents: Toluene ,  Tetrahydrofuran ;  rt; 1 h, 110 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
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Método de produção 15

Condições de reacção
1.1 Reagents: Potassium carbonate ;  rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
1.3 Solvents: Diethyl ether ,  Water ;  rt
Referência
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Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine ,  Tetraphenylporphyrin Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
1.2 Reagents: Sodium hydroxide Solvents: Toluene
Referência
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Método de produção 17

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  6 h, rt
Referência
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Método de produção 18

Condições de reacção
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  15 min, rt
Referência
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Flynn, Bernard L.; Gill, Gurmit S.; Grobelny, Damian W.; Chaplin, Jason H.; Paul, Dharam; et al, Journal of Medicinal Chemistry, 2011, 54(17), 6014-6027

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  18 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water
Referência
An Alternative Role for Acetylenes: Activation of Fluorobenzenes toward Nucleophilic Aromatic Substitution
Bizier, Nicholas P.; Wackerly, Jay Wm.; Braunstein, Eric D.; Zhang, Mengfei; Nodder, Stephen T.; et al, Journal of Organic Chemistry, 2013, 78(12), 5987-5998

4'-Benzyloxyphenyl Acetylene Raw materials

4'-Benzyloxyphenyl Acetylene Preparation Products

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